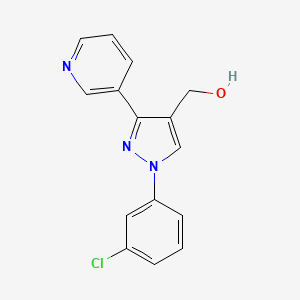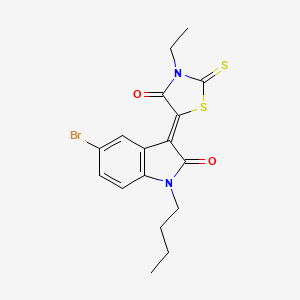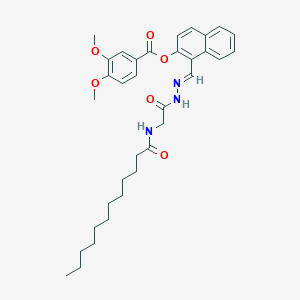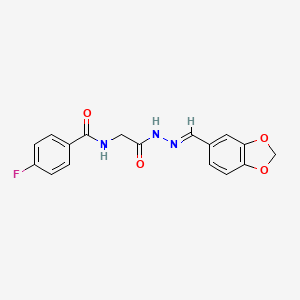![molecular formula C11H6FN3OS B12024709 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024709.png)
5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the thiazolotriazole class This compound is characterized by a thiazole ring fused to a triazole ring, with a fluorobenzylidene substituent at the 5-position
準備方法
The synthesis of 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves several steps. One common method starts with the preparation of 1,2,4-triazole-3-thioles, which are then alkylated to form S-alkylated triazoles. These intermediates undergo cyclization in the presence of sulfuric acid to form thiazolotriazoles. Finally, the target compound is synthesized by treating the thiazolotriazoles with 4-fluorobenzaldehyde, chloroacetic acid, and anhydrous sodium acetate in the presence of acetic acid and acetic anhydride .
化学反応の分析
5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antimicrobial activity against certain bacteria and fungi.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific proteins and signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar compounds to 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolotriazoles and thiazole derivatives. These compounds share a common thiazole ring structure but differ in their substituents and overall molecular architecture. For example:
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have similar biological activities and are used in antimicrobial and anticancer research.
Thiazole derivatives: These include compounds like thiazole-based antibiotics and antifungal agents, which have a wide range of medicinal applications.
The uniqueness of this compound lies in its specific fluorobenzylidene substituent, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H6FN3OS |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
(5E)-5-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C11H6FN3OS/c12-8-3-1-2-7(4-8)5-9-10(16)15-11(17-9)13-6-14-15/h1-6H/b9-5+ |
InChIキー |
TWRNQIDEZMQWHZ-WEVVVXLNSA-N |
異性体SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)N3C(=NC=N3)S2 |
正規SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC=N3)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024631.png)





![N-(2-Bromo-4,6-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12024678.png)


![3-Ethyl-2-((4-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024692.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024701.png)

![N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024719.png)

